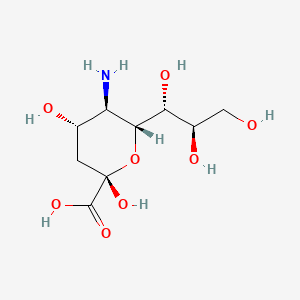
beta-Neuraminic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-neuraminic acid is a 5-amino-3,5-dideoxy-D-glycero-D-galacto-non-2-ulopyranosonic acid.
Neuraminic acid, also known as neuraminate or O-sialate, belongs to the class of organic compounds known as neuraminic acids. These are carbohydrate derivatives containing a neuraminic acid moiety. Neuraminic acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Neuraminic acid has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Within the cell, neuraminic acid is primarily located in the cytoplasm and myelin sheath. Neuraminic acid is also a parent compound for other transformation products, including but not limited to, N-acetyl-beta-neuraminic acid, legionaminic acid, and N, N-diacetyllegionaminic acid. Outside of the human body, neuraminic acid can be found in soy bean. This makes neuraminic acid a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
N-acetyl-beta-neuraminic acid, commonly referred to as Neu5Ac, is an N-acyl derivative of neuraminic acid that is found in bacteria and animal glycoproteins, glycolipids, and polysaccharides . It plays significant roles in various physiological and pathological processes, including cellular communication and recognition, bacterial and viral infections, and tumor metastasis .
Scientific Research Applications
N-Acetyl-d-neuraminic acid (Neu5Ac) and its derivatives have potentially useful pharmaceutical applications because of their roles in many physiological and pathological processes .
Antiviral Drug Development
Neu5Ac is a precursor for antiviral drugs such as zanamivir (Neu5Ac2en), which inhibits influenza A and B neuraminidases and prevents infections from viruses such as H1N1 and avian influenza H5N1 .
Glycan Synthesis
Methyl β-Neuraminic Acid, a modified version of neuraminic acid, is utilized in developing synthetic strategies for creating complex glycan structures, which helps to understand the structural and functional diversity of sialylated glycoconjugates in biological systems .
Study of Sialic Acids
Modified sialic acids such as Methyl β-Neuraminic Acid are used to study the biochemical properties and functions of sialic acids, which are important components of glycolipids and glycoproteins in cell membranes . This compound helps researchers study enzymatic pathways involved in the catabolism and biosynthesis of sialic acids and the action of neuraminidases and sialyltransferases . The methyl group in Methyl β-Neuraminic Acid helps protect the molecule from enzymatic degradation, making it a useful tool for studying the receptor binding and stability characteristics of molecules containing sialic acid .
Research on Alzheimer’s Disease
Sialic acid conjugated chitosan complexes are being explored for their ability to attenuate amyloid-beta (Aβ) toxicity, which is associated with Alzheimer’s disease. These complexes may reproduce the clustered sialic acid structure of the cell surface, which has an antibody-like affinity towards Aβ, and compete with the cell surface for Aβ binding .
Bacterial Synthetization
E. coli cells can be engineered to produce Neu5Ac using genes slr1975 and nanA . High amounts of Neu5Ac can be produced by packaging enzymes in engineered bacterium, which reduces side reactions and mass transfer resistance .
Inflammation Research
According to a study in Nature, vegans and lacto-ovo-vegetarians have higher concentrations of Neu5Ac in their adipose tissue compared to non-vegetarians, which may indicate a difference in inflammatory status between the two groups .
Sialic Acid Recognition
Propriétés
Numéro CAS |
497-43-8 |
|---|---|
Formule moléculaire |
C9H17NO8 |
Poids moléculaire |
267.23 g/mol |
Nom IUPAC |
(2S,4S,5R,6R)-5-amino-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C9H17NO8/c10-5-3(12)1-9(17,8(15)16)18-7(5)6(14)4(13)2-11/h3-7,11-14,17H,1-2,10H2,(H,15,16)/t3-,4+,5+,6+,7+,9-/m0/s1 |
Clé InChI |
CERZMXAJYMMUDR-YOQZMRDMSA-N |
SMILES |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)N)O |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H](O[C@@]1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)N)O |
SMILES canonique |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)N)O |
melting_point |
180.0-182.0°C |
Key on ui other cas no. |
114-04-5 |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















